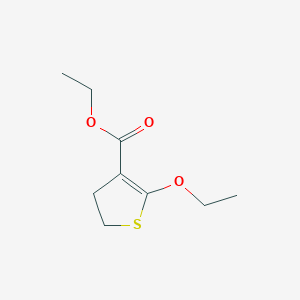
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an ethoxy group and a carboxylate ester group attached to a dihydrothiophene ring. Thiophenes are known for their diverse chemical reactivity and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl chloroacetate with sodium ethoxide, followed by cyclization with sulfur. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules, such as enzymes and receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: This compound has a similar thiophene ring structure but with an anilino group instead of an ethoxy group.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound is a furan derivative with similar reactivity and applications.
Uniqueness
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethoxy group and carboxylate ester group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
158875-36-6 |
|---|---|
Fórmula molecular |
C9H14O3S |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3 |
Clave InChI |
JKZHINMXHMGIAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCS1)C(=O)OCC |
SMILES canónico |
CCOC1=C(CCS1)C(=O)OCC |
Sinónimos |
3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















